molecular formula C22H26N6O5 B011690 Mthdaz CAS No. 103003-96-9

Mthdaz

Cat. No. B011690
M. Wt: 454.5 g/mol
InChI Key: LCGIJUUGFUFBDH-XUJLQICISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mthdaz is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a unique method and has been found to have significant biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Mthdaz is not fully understood. However, studies have shown that the compound has antioxidant properties and can protect cells from oxidative stress. It has also been found to have anti-inflammatory effects and can potentially reduce inflammation in the brain.

Biochemical And Physiological Effects

Mthdaz has been found to have significant biochemical and physiological effects. Studies have shown that the compound can improve cognitive function and memory in animal models. It has also been found to have anti-anxiety effects and can potentially be used to develop treatments for anxiety disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Mthdaz in lab experiments is its high purity. The synthesis method yields high-quality Mthdaz, which is essential for accurate and reliable experimental results. However, one of the limitations of using Mthdaz is its high cost. The compound is relatively expensive, which can limit its use in some research applications.

Future Directions

There are several future directions for research on Mthdaz. One potential direction is the development of treatments for neurodegenerative diseases. Studies have shown that the compound has neuroprotective effects, which can potentially be used to develop treatments for diseases such as Alzheimer's and Parkinson's. Another potential direction is the study of the compound's effects on other physiological systems, such as the cardiovascular system. Overall, Mthdaz has significant potential for use in scientific research and has many future directions for exploration.

Synthesis Methods

Mthdaz is synthesized using a method that involves the reaction of 2-methyl-2-nitrosopropane and hydrazine hydrate. The reaction is carried out in the presence of a catalyst, such as copper sulfate, and results in the formation of Mthdaz. This method has been found to be efficient and yields high-quality Mthdaz.

Scientific Research Applications

Mthdaz has been found to have potential applications in various scientific research fields. One of the most significant applications of Mthdaz is in the study of neurodegenerative diseases. The compound has been found to have neuroprotective effects and can potentially be used to develop treatments for diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

103003-96-9

Product Name

Mthdaz

Molecular Formula

C22H26N6O5

Molecular Weight

454.5 g/mol

IUPAC Name

(2S)-2-[[4-(1,3-diamino-5,6,6a,7,8,9-hexahydropyrimido[5,4-e]indolizin-8-yl)benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C22H26N6O5/c23-19-18-15(26-22(24)27-19)6-5-14-9-13(10-28(14)18)11-1-3-12(4-2-11)20(31)25-16(21(32)33)7-8-17(29)30/h1-4,13-14,16H,5-10H2,(H,25,31)(H,29,30)(H,32,33)(H4,23,24,26,27)/t13?,14?,16-/m0/s1

InChI Key

LCGIJUUGFUFBDH-XUJLQICISA-N

Isomeric SMILES

C1CC2=C(C(=NC(=N2)N)N)N3C1CC(C3)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C1CC2=C(C(=NC(=N2)N)N)N3C1CC(C3)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1CC2=C(C(=NC(=N2)N)N)N3C1CC(C3)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O

synonyms

5,10-methylene-5,6,7,8-tetrahydro-8,10-dideazaminopterin
MTHDAZ

Origin of Product

United States

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